4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridine ring, and a tosylated piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common approach is to start with the tosylation of piperidine, followed by the formation of the pyridine ring and subsequent attachment of the morpholine ring. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Similar structure but with different substituents, leading to varied biological activities.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another compound with a pyridine ring and piperidine moiety, used in different pharmacological contexts.
Uniqueness
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H27N3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C21H27N3O3S/c1-17-5-8-19(9-6-17)28(25,26)24-11-3-2-4-20(24)18-7-10-21(22-16-18)23-12-14-27-15-13-23/h5-10,16,20H,2-4,11-15H2,1H3 |
InChI Key |
MRIYTYMADSTKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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